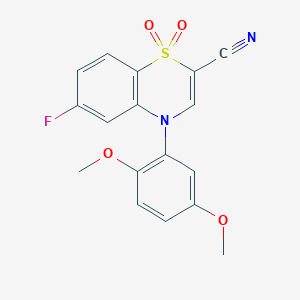

4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Description

4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile is a benzothiazine-derived compound characterized by a 1,1-dioxo benzothiazine core substituted with a 2,5-dimethoxyphenyl group at the 4-position, a fluorine atom at the 6-position, and a nitrile group at the 2-position.

Properties

IUPAC Name |

4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O4S/c1-23-12-4-5-16(24-2)14(8-12)20-10-13(9-19)25(21,22)17-6-3-11(18)7-15(17)20/h3-8,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIUKVVJITZLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazine Ring: The synthesis begins with the preparation of 2-aminobenzenesulfonamide derivatives.

Introduction of Substituents: The 2,5-dimethoxyphenyl and 6-fluoro substituents are introduced through nucleophilic substitution reactions.

Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like arylboronic acids, halogens, and nucleophiles are employed under conditions such as Suzuki coupling and halogenation.

Major Products

The major products formed from these reactions include quinone derivatives, primary amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.

Biological Research: It is used in studies investigating its effects on cellular pathways and its potential as an anticancer, antiviral, and antimicrobial agent.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as phosphoinositide 3-kinase (PI3K) and other kinases involved in cellular signaling.

Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for cancer therapy and other diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-(2-bromo-4-methylphenyl)-6-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile

The closest structural analog identified in the provided evidence is 4-(2-bromo-4-methylphenyl)-6-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile (Life Chemicals, F3398-4378). Below is a comparative analysis based on structural features and commercial availability:

¹ Calculated based on molecular formulas.

Implications of Structural Differences

- Electronic Effects: The 2,5-dimethoxy groups in the target compound enhance electron density on the phenyl ring, which may improve solubility in polar solvents compared to the bromo-methyl analog.

- The bromo-methyl analog’s bulkier substituents may favor hydrophobic interactions but reduce metabolic stability.

Commercial and Research Considerations

The bromo-methyl analog is commercially available through Life Chemicals, with pricing scaling linearly by quantity. Researchers may prioritize the analog for preliminary studies due to accessibility, but the target compound’s dimethoxy motif warrants investigation for optimized pharmacokinetic profiles.

Biological Activity

The compound 4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile (often referred to as L807-0119) belongs to the benzothiazine class of compounds, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of L807-0119 is C₁₈H₁₆FNO₆S , with a molecular weight of 393.39 g/mol . The compound features a benzothiazine core substituted with a fluorine atom and methoxy groups on the phenyl ring, contributing to its unique chemical properties and biological activity.

Biological Activities

Research indicates that compounds within the benzothiazine class exhibit significant anti-inflammatory , antimicrobial , and anticancer properties. The specific biological activities of L807-0119 are summarized below:

| Biological Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. Mechanisms may include apoptosis induction and cell cycle arrest. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators, potentially useful in treating inflammatory diseases. |

| Antimicrobial | Demonstrates activity against several bacterial strains, suggesting potential as an antibiotic agent. |

The mechanisms through which L807-0119 exerts its biological effects involve interaction with specific molecular targets within cells. Key findings from recent studies include:

- Cell Cycle Regulation : L807-0119 has been shown to induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The compound activates caspase pathways, promoting programmed cell death in malignant cells.

- Cytokine Modulation : It downregulates cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of L807-0119:

- Study 1 : A study conducted on human breast cancer cell lines demonstrated that treatment with L807-0119 resulted in a significant decrease in cell viability (up to 70% at higher concentrations). The study attributed this effect to the induction of apoptosis via mitochondrial pathways.

- Study 2 : In an animal model of inflammation, administration of L807-0119 led to a reduction in paw edema and inflammatory cytokines compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

- Study 3 : Antimicrobial assays revealed that L807-0119 exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparative Analysis

L807-0119 can be compared with other similar compounds in terms of structural features and biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-(3-cyanophenyl)-6-fluoro-benzothiazine | C₁₇H₁₂N₂O₄S | Contains a cyanophenyl group; different target interactions |

| Methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-benzothiazine | C₁₈H₁₆FNO₆S | Variations in methoxy substitutions affect bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.